{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone
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Overview
Description
3-BENZOYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
The synthesis of 3-BENZOYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-BENZOYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring or the phenoxypropyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted indole derivatives .
Scientific Research Applications
3-BENZOYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-BENZOYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting proteins involved in this process, such as FtsZ . In cancer cells, it may induce apoptosis or inhibit cell proliferation by interacting with key signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-BENZOYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE can be compared with other indole derivatives, such as:
5-(2-AMINOPROPYL)-1-[3-(BENZOYLOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-7-CARBONITRILE: This compound has similar structural features but different substituents, leading to distinct biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Tryptophan: An essential amino acid with an indole core, important in protein synthesis and as a precursor to neurotransmitters.
The uniqueness of 3-BENZOYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE lies in its specific substituents, which confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H23NO2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[1-[3-(2-methylphenoxy)propyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C25H23NO2/c1-19-10-5-8-15-24(19)28-17-9-16-26-18-22(21-13-6-7-14-23(21)26)25(27)20-11-3-2-4-12-20/h2-8,10-15,18H,9,16-17H2,1H3 |
InChI Key |
KMPMBWZOTXYLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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